molecular formula C16H10FN5O B14974166 3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B14974166
M. Wt: 307.28 g/mol
InChI Key: DXZFBBQLXAZLLZ-UHFFFAOYSA-N
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Description

3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

The synthesis of 3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyridine ring. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: The presence of multiple heteroatoms allows for cyclization reactions under specific conditions, forming new ring structures.

Scientific Research Applications

3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include modulation of signal transduction pathways, inhibition of protein synthesis, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine include:

    3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    3-{5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine: Contains a methyl group, which affects its steric and electronic properties.

    3-{5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C16H10FN5O

Molecular Weight

307.28 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H10FN5O/c17-12-5-3-10(4-6-12)13-8-14(21-20-13)16-19-15(22-23-16)11-2-1-7-18-9-11/h1-9H,(H,20,21)

InChI Key

DXZFBBQLXAZLLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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